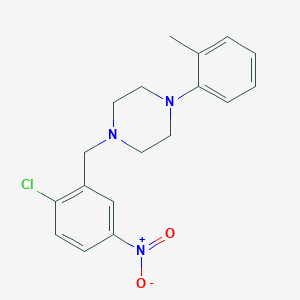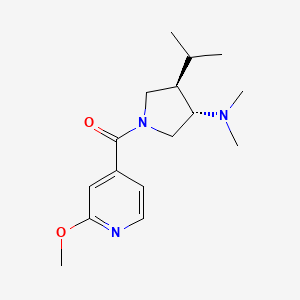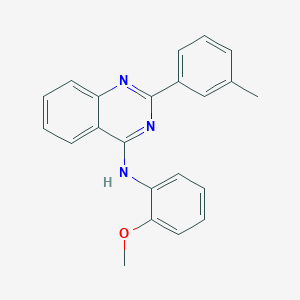![molecular formula C21H22N2O2 B5673025 1-(3-{[benzyl(methyl)amino]methyl}-4-hydroxy-2-methyl-6-quinolinyl)ethanone](/img/structure/B5673025.png)
1-(3-{[benzyl(methyl)amino]methyl}-4-hydroxy-2-methyl-6-quinolinyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline derivatives are a class of heterocyclic aromatic organic compounds with wide-ranging applications in medicinal chemistry, organic synthesis, and materials science due to their unique chemical properties.
Synthesis Analysis
Quinoline derivatives can be synthesized through various methods, including condensation reactions, cycloadditions, and metal-catalyzed cross-couplings. For example, the synthesis of quinoline derivatives involving cobalt, copper, and zinc coordination polymers demonstrates complex formation through metal-ligand interactions, potentially relevant to the synthesis of quinoline-based compounds like the one mentioned (Rad et al., 2016).
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be determined using X-ray crystallography, revealing their planar configurations and coordination geometries in metal complexes. For instance, structural determination of coordination polymers has highlighted the role of ligand design in achieving desired molecular architectures (Rad et al., 2016).
Chemical Reactions and Properties
Quinoline derivatives participate in various chemical reactions, including nucleophilic substitutions, electrophilic additions, and redox processes. These reactions can lead to a wide range of products with diverse functionalities, indicating the versatility of quinoline compounds in synthetic chemistry.
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting points, and boiling points, can vary significantly depending on the substituents attached to the quinoline core. These properties are critical for determining the compound's applicability in different chemical and pharmaceutical formulations.
Chemical Properties Analysis
Quinoline derivatives exhibit a range of chemical behaviors, including acidic and basic properties, fluorescence, and redox activity. For example, some quinoline derivatives show strong fluorescence emission, making them useful in materials science and bioimaging applications (Rad et al., 2016).
Propiedades
IUPAC Name |
6-acetyl-3-[[benzyl(methyl)amino]methyl]-2-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-14-19(13-23(3)12-16-7-5-4-6-8-16)21(25)18-11-17(15(2)24)9-10-20(18)22-14/h4-11H,12-13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWMHEQMIRLQRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)C(=O)C)CN(C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-{[Benzyl(methyl)amino]methyl}-4-hydroxy-2-methylquinolin-6-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-cyclohexyl-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5672945.png)
![ethyl 2-[(2-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5672960.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N-methyl-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5672974.png)
![3-(1-methyl-2-piperidinyl)-N-[(1-propyl-1H-imidazol-2-yl)methyl]propanamide](/img/structure/B5672982.png)


![4-{1-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5672997.png)

![{1-[3-(pyrimidin-4-ylamino)propyl]piperidin-3-yl}methanol](/img/structure/B5673021.png)
![3-[(2-{1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5673023.png)


